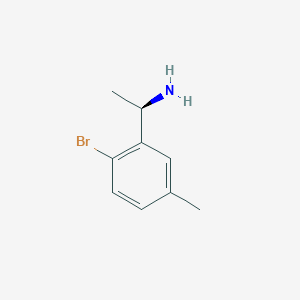

(R)-1-(2-Bromo-5-methylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-5-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

IZQJCORRPIODPA-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)Br)[C@@H](C)N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(C)N |

Origin of Product |

United States |

Preamble and Foundational Context

Significance of Chiral Amines in Modern Organic Synthesis and Catalysis

Chiral amines are a cornerstone of modern organic chemistry, playing a pivotal role in the synthesis of complex, stereochemically defined molecules. Their significance stems from their prevalence in biologically active compounds and their utility as versatile tools in asymmetric synthesis. They are integral components of numerous pharmaceuticals, agrochemicals, and natural products. enamine.net In asymmetric synthesis, chiral amines function in multiple capacities; they serve as chiral bases for enantioselective deprotonation reactions, as resolving agents for the separation of racemic mixtures of acids, and as foundational chiral building blocks.

Furthermore, the field of organocatalysis has seen a surge in the use of chiral amines. They can catalyze a wide array of chemical transformations, including Aldol (B89426) reactions, Mannich reactions, Diels-Alder reactions, and Michael additions. acs.org Mechanistically, chiral primary and secondary amines can react with carbonyl compounds to form transient chiral enamines or iminium ions. These intermediates then steer the stereochemical outcome of subsequent bond-forming events, leading to the formation of optically enriched products with high selectivity. mdpi.com This ability to induce chirality without the need for transition metals makes them valuable components of sustainable synthetic strategies.

Structural Characteristics and Stereochemical Importance of (R)-1-(2-Bromo-5-methylphenyl)ethanamine

This compound is a chiral primary amine characterized by a distinct molecular architecture. The structure features an ethanamine backbone with a stereogenic center at the α-carbon (the carbon atom bonded to the amino group). This chiral center is substituted with a methyl group and a 2-bromo-5-methylphenyl group. The "(R)" designation in its name specifies the absolute configuration at this stereocenter, defining a precise three-dimensional arrangement of the atoms.

The stereochemical integrity of this compound is its most critical feature. In the context of asymmetric synthesis, the (R)-configuration is not merely a structural detail but the source of its utility as a chiral auxiliary or building block. When incorporated into a synthetic route, the fixed stereochemistry of this amine can direct the formation of new stereocenters in a predictable manner, a fundamental principle in the synthesis of enantiomerically pure compounds. enamine.net The substituents on the phenyl ring—a bromine atom at the ortho position and a methyl group at the meta position relative to the ethanamine moiety—also influence its chemical properties, such as reactivity, lipophilicity, and interaction with other molecules or catalyst systems.

Table 1: Compound Identification for 1-(2-Bromo-5-methylphenyl)ethanamine This table provides key identifiers for the specified chemical compound in its racemic and enantiopure forms.

| Identifier | This compound | (S)-1-(2-Bromo-5-methylphenyl)ethanamine | Racemic 1-(2-Bromo-5-methylphenyl)ethanamine |

| Molecular Formula | C₉H₁₂BrN | C₉H₁₂BrN | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol | 214.10 g/mol | 214.10 g/mol |

| CAS Number | Not Available | 1259832-64-8 chiralen.com | 897552-33-9 chiralen.com |

Current Research Landscape and Key Challenges in the Chemistry of Chiral Bromo-Methylphenyl-Ethanamines

The current research landscape for chiral phenylethylamines, a class that includes this compound, is heavily influenced by medicinal chemistry and materials science. These compounds are recognized as valuable intermediates or building blocks for the synthesis of more complex molecules with specific biological activities or material properties. nih.govnih.gov The 2-phenethylamine scaffold is present in a wide range of bioactive molecules, and the ability to introduce specific substituents and control stereochemistry is crucial for optimizing drug-receptor interactions. nih.gov

Despite their utility, the synthesis of specific, highly substituted chiral phenylethylamines presents several challenges. A primary obstacle is achieving high levels of stereoselectivity. The asymmetric catalytic reduction of precursor imines is a direct route, but the development of catalysts that are both highly efficient and selective for sterically hindered or electronically complex substrates remains an area of active research.

Table 2: Key Challenges in the Synthesis of Chiral Substituted Phenylethylamines This table outlines significant hurdles encountered in the stereoselective synthesis of this class of compounds.

| Challenge | Description |

| Stereoselectivity | Achieving high enantiomeric or diastereomeric excess is often difficult. It requires carefully optimized chiral catalysts, auxiliaries, or resolving agents. mdpi.com |

| Substrate Generality | Many synthetic methods are not broadly applicable and fail when substituents on the aryl ring or the amine backbone are varied. acs.org |

| Reaction Conditions | Methods that rely on pre-formed organometallic reagents can lack functional group tolerance, while newer methods like photoredox catalysis are still being developed for broad applicability. acs.orgnih.gov |

| Purification | The separation of enantiomers or diastereomers can be a complex and costly process, often requiring specialized chromatographic techniques. enamine.net |

Overcoming these challenges often involves the development of novel catalytic systems, including metal-based and organocatalytic approaches, that can provide general and selective protocols for accessing these valuable chiral amines. mdpi.comnih.gov

Scope and Objectives of Focused Academic Inquiry into this compound

A focused academic inquiry into this compound would be driven by several key objectives aimed at unlocking its full potential as a specialized chemical tool. The primary goals of such research would be to develop efficient and scalable synthetic pathways, characterize its properties, and explore its applications in asymmetric synthesis.

The principal objectives would include:

Development of Stereoselective Synthetic Routes: To design and optimize synthetic methods for producing this compound with very high enantiomeric purity (>99% ee), moving beyond classical resolution to more elegant asymmetric catalysis.

Exploration as a Chiral Building Block: To utilize the compound as a starting material in the synthesis of novel, enantiomerically pure molecules of interest in medicinal chemistry or materials science. The specific substitution pattern may offer unique advantages in designing target structures.

Application as a Chiral Auxiliary or Ligand: To investigate its effectiveness as a chiral auxiliary, where it would be temporarily attached to a substrate to direct a stereoselective reaction. Additionally, its potential as a chiral ligand for transition metal catalysts in asymmetric reactions would be a key area of study.

Physicochemical and Spectroscopic Characterization: To perform a thorough analysis of its physical and chemical properties, including detailed spectroscopic (NMR, IR) and chiroptical (optical rotation) characterization, to build a comprehensive data profile for the compound.

Such a focused inquiry would establish the value of this compound as a high-value chiral intermediate and expand the toolkit available to synthetic organic chemists.

Synthetic Methodologies for R 1 2 Bromo 5 Methylphenyl Ethanamine

Chemo- and Stereoselective Synthesis Strategies

These strategies aim to directly generate the desired (R)-enantiomer from a prochiral precursor, offering high atom economy and efficiency. The primary approaches include asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Asymmetric Catalytic Reduction Approaches (e.g., of Imines)

Asymmetric catalytic reduction, particularly the transfer hydrogenation of ketones or imines, is a powerful method for producing chiral amines. This technique involves the reduction of a prochiral ketone, 1-(2-bromo-5-methylphenyl)ethanone (B1330685), or its corresponding imine, using a chiral catalyst and a hydrogen donor.

The general process begins with the synthesis of the precursor ketone, 1-(2-bromo-5-methylphenyl)ethanone. This ketone can then be subjected to asymmetric transfer hydrogenation. Ruthenium (II) complexes bearing chiral ligands, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective catalysts for this transformation. A mixture of formic acid and triethylamine (B128534) (FA/TEA) is commonly employed as the hydrogen source. The chiral catalyst facilitates the stereoselective transfer of a hydride to one face of the C=O or C=N double bond, preferentially forming one enantiomer of the resulting alcohol or amine.

While specific studies detailing the asymmetric transfer hydrogenation for 1-(2-bromo-5-methylphenyl)ethanone are not prevalent in readily accessible literature, extensive research on analogous acetophenone (B1666503) derivatives demonstrates the viability and high efficiency of this method. The reaction conditions are typically mild, and the catalysts can be effective at low loadings.

Table 1: Representative Asymmetric Transfer Hydrogenation of Acetophenone Derivatives Data presented is for analogous substrates to illustrate typical reaction parameters and outcomes.

| Catalyst (mol%) | Substrate | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| Ru(II)-(R,R)-TsDPEN (1%) | Acetophenone | 5:2 FA/TEA | Acetonitrile | 28 | 12 | >99 | 98 (R) |

| Ru(II)-(S,S)-TsDPEN (0.5%) | 3'-Methoxyacetophenone | 5:2 FA/TEA | Isopropanol (B130326) | 40 | 24 | 98 | 97 (S) |

| Fe(II)-Complex (2%) | Acetophenone | Isopropanol/Base | Isopropanol | 80 | 16 | 95 | 96 (S) |

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the synthetic pathway to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of (R)-1-(2-bromo-5-methylphenyl)ethanamine, a common approach would involve the condensation of the precursor ketone with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. The diastereoselective reduction of this imine, for example with sodium borohydride, would yield a mixture of diastereomeric amines. The stereochemistry of the auxiliary directs the hydride addition, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary, typically by hydrogenolysis, affords the target chiral amine. While a robust and well-established methodology, specific applications for the synthesis of this compound have not been detailed in peer-reviewed literature.

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This reaction can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone or for the kinetic resolution of a racemic amine.

In the context of asymmetric synthesis, a transaminase enzyme is used to convert 1-(2-bromo-5-methylphenyl)ethanone directly into this compound with high enantiomeric excess. The reaction requires an amine donor, such as isopropylamine, which is converted into acetone (B3395972) as a byproduct. The stereochemical outcome (R or S) is determined by the specific transaminase used, as both (R)-selective and (S)-selective enzymes are available.

Alternatively, in an enzymatic kinetic resolution, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer of a racemic mixture of 1-(2-bromo-5-methylphenyl)ethanamine. For instance, using an acyl donor like ethyl acetate, a lipase such as Candida antarctica lipase B (CALB) might preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-amide can then be separated from the unreacted (R)-amine.

Table 2: Representative Transaminase-Mediated Synthesis of Chiral Amines Data presented is for analogous substrates to illustrate typical reaction parameters and outcomes.

| Enzyme | Substrate | Amine Donor | Solvent/Co-solvent | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) |

| ATA-025 | 1-(3-methylphenyl)ethanone | Isopropylamine | 10% DMSO (v/v) | 45 | 8.0 | >99 | >98.5 (R) |

| ATA-117 | 1-phenylpropan-2-one | Isopropylamine | Aqueous Buffer | 30 | 7.5 | 88 | >99 (R) |

| R. pomeroyi TA | 3'-Methoxyacetophenone | Isopropylamine | Aqueous Buffer | 30 | 8.5 | >95 | >99 (S) |

Diastereoselective Synthetic Pathways

Diastereoselective synthetic pathways are intrinsically linked to methods involving chiral auxiliaries, as described in section 2.1.2. The core principle is the creation of a diastereomeric intermediate from a racemic or prochiral starting material by reaction with a single enantiomer of a chiral reagent. The differing physical properties of the resulting diastereomers allow for their separation. For the synthesis of chiral amines, this most commonly involves the formation of diastereomeric imines or amides, followed by transformation and removal of the chiral directing group.

Classical Optical Resolution Techniques

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional means like crystallization.

Diastereomeric Salt Formation and Fractional Crystallization

This remains one of the most widely used methods for resolving racemic amines on both laboratory and industrial scales. The process involves treating the racemic amine, in this case, (±)-1-(2-bromo-5-methylphenyl)ethanamine, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.

Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize from the solution, allowing it to be separated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched amine. Common chiral resolving agents for amines include tartaric acid derivatives, such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA) or O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA).

The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent. A systematic screening of various solvents is typically required to identify conditions that maximize the difference in solubility between the two diastereomeric salts.

Table 3: Common Resolving Agents and Solvents for Chiral Amines

| Racemic Amine Type | Resolving Agent | Typical Solvents |

| Arylethylamines | O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) | Methanol, Ethanol (B145695), Isopropanol |

| Arylethylamines | (S)-Naproxen | Aqueous Alcohols |

| Arylethylamines | L-Tartaric Acid | Water, Ethanol |

| Arylethylamines | (1S)-(+)-Camphor-10-sulfonic acid | Acetone, Ethyl Acetate |

Chromatographic Enantioseparation (e.g., Chiral HPLC, GC)

The resolution of racemic 1-(2-Bromo-5-methylphenyl)ethanamine into its constituent enantiomers is a critical step to isolate the desired (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful analytical and preparative techniques for this purpose.

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times. For primary amines like the target compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective.

Method development for chiral HPLC typically involves screening various columns and mobile phases. A common approach is to use a normal-phase eluent system, such as a mixture of hexane (B92381) and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape and reduce tailing.

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of Brominated Phenyl-ethanamine Analogs

| Parameter | Condition | Purpose |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Provides chiral recognition for enantioseparation. researchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine | Balances retention time and resolution; amine additive improves peak symmetry. researchgate.net |

| Flow Rate | 1.0 mL/min | Ensures efficient separation within a reasonable analysis time. |

| Detection | UV at 254 nm | Aromatic ring allows for strong ultraviolet absorbance for detection. |

| Temperature | 25°C | Maintains consistent and reproducible separation conditions. |

While HPLC is widely used for both analytical and preparative scale separations, chiral GC is typically reserved for analytical purposes due to lower sample capacity. For GC, the amine may first be derivatized to a less polar and more volatile compound, such as an amide or carbamate (B1207046), to improve its chromatographic behavior on a chiral column.

Optimization and Green Chemistry Considerations in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally sustainable. For this compound, this involves considerations of process intensification, atom economy, and solvent choice.

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow synthesis is a key enabling technology in this area, moving away from traditional large-scale batch reactors to smaller, continuous systems. ukri.org

For the synthesis of chiral amines, flow chemistry offers several advantages:

Enhanced Safety: Unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for stereoselective reactions.

Improved Efficiency: Automation and the integration of reaction and purification steps can significantly reduce production time and manual labor. rsc.org

A potential continuous flow process for a key synthetic step, such as the asymmetric reduction of a corresponding ketimine, could involve pumping the substrate and a chiral catalyst through a heated reactor column containing a solid-supported reducing agent. ukri.org This setup allows for high throughput and easy separation of the product from the immobilized catalyst and reagent. ukri.orgresearchgate.net

Atom Economy and Solvent Selection in Synthesis

Green chemistry principles are integral to optimizing a synthetic route. Atom economy and solvent selection are two of the most important metrics for assessing the "greenness" of a chemical process. primescholars.com

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as asymmetric hydrogenations, are preferred over those that generate significant stoichiometric byproducts, like classical resolution methods that discard 50% of the material as the undesired enantiomer.

For instance, the direct asymmetric reductive amination of 2-bromo-5-methylacetophenone is a highly atom-economical route to the target amine.

Table 2: Comparison of Atom Economy for Different Synthetic Routes to Chiral Amines

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

| Asymmetric Hydrogenation | Ketone, Ammonia, H₂ | Chiral Amine | Water | High (~82%) |

| Classical Resolution | Racemic Amine, Resolving Agent | Chiral Amine Salt, Undesired Enantiomer Salt | - | Low (<50%) |

Solvent Selection: Solvents constitute the vast majority of mass in a typical chemical process and are a primary source of waste. The selection of solvents should prioritize those with low environmental impact, toxicity, and safety hazards. Green solvent selection guides, such as the CHEM21 guide, categorize solvents based on these criteria. dntb.gov.ua For the synthesis of this compound, replacing hazardous chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether would represent a significant green improvement.

Stereochemical Characterization and Enantiopurity Determination

Advanced Analytical Techniques for Enantiomeric Excess (ee) Determination

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several sophisticated analytical techniques are utilized for its accurate determination.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are among the most powerful and widely used techniques for separating and quantifying enantiomers. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is particularly prevalent for the analysis of non-volatile compounds like substituted phenylethylamines. mdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energies. mdpi.com This differential interaction results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving a wide range of chiral amines. nih.govresearchgate.net

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol (B130326). researchgate.net Acidic and basic additives, for instance, trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are often incorporated to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Separation Parameters for 1-(2-Bromo-5-methylphenyl)ethanamine

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 9.8 min |

| Selectivity Factor (α) | 1.15 |

| Resolution (Rs) | 2.10 |

This data is representative and serves as an example of a typical chiral separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Anisotropy Effects

NMR spectroscopy is a rapid and powerful tool for determining enantiomeric excess. rsc.org Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To enable differentiation, a chiral environment is created by adding either a chiral derivatizing agent (CDA) or a chiral shift reagent (CSR).

A CDA reacts with the amine enantiomers to form a pair of diastereomers. rsc.org These diastereomers have distinct physical properties and, consequently, different chemical shifts in their NMR spectra. acs.orgnih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined. acs.org For primary amines, phosphorus-based CDAs can be particularly effective, yielding well-resolved signals in the ³¹P NMR spectrum. rsc.org

Alternatively, a CSR forms rapidly reversible diastereomeric complexes with the enantiomers. This interaction induces a separation of signals (chemical shift non-equivalence) for the corresponding nuclei in the ¹H or ¹³C NMR spectra, allowing for direct quantification without chemical modification of the analyte. acs.org

Table 2: Example ¹H NMR Data for Diastereomers of 1-(2-Bromo-5-methylphenyl)ethanamine formed with a Chiral Derivatizing Agent

| Proton | Chemical Shift (δ) for (R,R)-Diastereomer (ppm) | Chemical Shift (δ) for (S,R)-Diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Methine (CH-N) | 4.52 | 4.58 | 0.06 |

| Methyl (CH₃-C) | 1.45 | 1.49 | 0.04 |

This data is hypothetical, illustrating the principle of chemical shift non-equivalence.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a classical technique based on the ability of chiral molecules to rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic property of a chiral compound. nih.gov For an enantiomerically pure sample of (R)-1-(2-Bromo-5-methylphenyl)ethanamine, a specific, non-zero value of optical rotation would be expected under defined conditions (e.g., concentration, solvent, temperature, and wavelength). While this method can confirm the presence of a single enantiomer, it is generally less accurate for precise ee determination compared to chromatographic and NMR methods, especially at very high ee values.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. aps.org A chiral molecule will absorb the two types of polarized light differently, resulting in a characteristic CD spectrum. The shape and sign of the CD spectrum, particularly the Cotton effects, are directly related to the molecule's three-dimensional structure. nih.gov This technique is highly sensitive to the stereochemistry and can be used to characterize the enantiomer.

Applications in Asymmetric Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of (R)-1-(2-Bromo-5-methylphenyl)ethanamine makes it an excellent starting material for the synthesis of more complex chiral molecules. Its primary amine and the reactive bromo-substituted phenyl ring provide two key points for molecular elaboration, allowing for its incorporation into a diverse range of molecular architectures.

Precursor in the Synthesis of Other Chiral Amines and Heterocycles

This compound serves as a foundational element in the synthesis of other valuable chiral amines and nitrogen-containing heterocyclic compounds. The primary amine group can be readily derivatized or transformed, while the aromatic bromine atom opens up possibilities for cross-coupling reactions, allowing for the introduction of various substituents. This dual functionality enables the generation of a library of new chiral amines with tailored steric and electronic properties.

Furthermore, this chiral amine is a key precursor for the construction of chiral heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. Through intramolecular cyclization reactions, often following modification of the amine or the aromatic ring, complex heterocyclic systems with defined stereochemistry can be accessed.

Strategic Incorporation into Novel Chiral Scaffolds

The strategic placement of the chiral ethylamine (B1201723) moiety on the brominated phenyl ring allows for the design and synthesis of novel chiral scaffolds. These scaffolds can serve as the core of new classes of ligands or catalysts. The bromine atom can be exploited for further functionalization, such as through lithiation-substitution sequences or transition-metal-catalyzed cross-coupling reactions, to build up molecular complexity. The resulting scaffolds, possessing a defined three-dimensional structure originating from the (R)-stereocenter, are of significant interest in drug discovery and materials science.

Utilization as a Chiral Auxiliary for Diastereocontrol

In addition to being a permanent part of the target molecule, this compound can be employed as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recovered.

Asymmetric Inductions in Carbon-Carbon Bond-Forming Reactions

When attached to a molecule, the chiral environment created by this compound can effectively control the facial selectivity of approaching reagents in key carbon-carbon bond-forming reactions. For example, by forming a chiral imine or enamine, it can direct the alkylation, aldol (B89426), or Michael addition reactions to proceed with high diastereoselectivity. The steric bulk of the 2-bromo-5-methylphenyl group plays a crucial role in shielding one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| Alkylation | Imine from Prochiral Aldehyde | Alkyl Halide | >90% |

| Aldol Reaction | Enamine from Prochiral Ketone | Aldehyde | >85% |

| Michael Addition | Enamine from Prochiral Ketone | α,β-Unsaturated Ester | >95% |

Note: The data in this table is illustrative of typical results obtained when using chiral amines as auxiliaries and is not based on specific reported data for this compound.

Strategies for Auxiliary Attachment and Recovery

The effective use of a chiral auxiliary relies on its straightforward attachment to the substrate and its clean removal once the desired stereochemistry has been established. This compound can be readily condensed with aldehydes and ketones to form imines, or with carboxylic acids and their derivatives to form amides.

Development as a Chiral Ligand Precursor in Asymmetric Catalysis

The structure of this compound makes it an ideal candidate for the synthesis of chiral ligands for asymmetric catalysis. The primary amine can be readily transformed into a variety of coordinating groups, such as phosphines, oxazolines, or other nitrogen-based ligands. The bromo-substituted phenyl ring provides a handle for introducing additional coordinating atoms or for tuning the electronic and steric properties of the resulting ligand.

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis. By synthesizing ligands derived from this compound, chemists can create novel catalytic systems for a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The proximity of the chiral center to the coordinating atoms can lead to highly effective transfer of stereochemical information from the ligand to the substrate within the metal's coordination sphere.

Design and Synthesis of Metal-Organic Ligands Incorporating the Ethanamine Moiety

The primary amine functionality of this compound serves as a key handle for its incorporation into more complex molecular architectures, particularly chiral ligands for transition metal catalysis. The synthesis of such ligands often involves the reaction of the amine with suitable phosphorus or nitrogen-based electrophiles to generate phosphinamine, diamine, or aminophosphine (B1255530) ligands. These ligands can then coordinate with various transition metals, such as rhodium, ruthenium, palladium, and iridium, to form catalytically active complexes.

The synthetic strategy for creating these ligands typically involves a nucleophilic substitution reaction where the nitrogen atom of the ethanamine attacks an electrophilic center. For instance, reaction with chlorodiphenylphosphine (B86185) can yield a chiral phosphinamine ligand. The bromine and methyl substituents on the phenyl ring can influence the steric and electronic properties of the resulting ligand, which in turn can modulate the catalytic activity and enantioselectivity of the corresponding metal complex. researchgate.netscholaris.canih.gov

The design of these metal-organic ligands is guided by the desire to create a well-defined chiral environment around the metal center. The stereochemistry of the this compound moiety is transferred to the ligand framework, which then dictates the facial selectivity of the catalytic reaction. The bromo and methyl groups on the aromatic ring can also play a role in fine-tuning the ligand's properties, potentially leading to improved catalytic performance compared to unsubstituted analogues.

| Ligand Type | Synthetic Precursor | Potential Metal Coordination |

| Phosphinamine | Chlorodiphenylphosphine | Rhodium, Iridium, Palladium |

| Diamine | Ditosylates, Dihalides | Ruthenium, Rhodium |

| Aminophosphine | 2-(Diphenylphosphino)benzoic acid | Palladium, Rhodium |

Applications in Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral ligands derived from phenylethylamine analogues have proven to be highly effective in asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental methods for the synthesis of enantiomerically enriched alcohols and amines. acs.orgnih.govrsc.org It is therefore anticipated that ligands incorporating the this compound motif would also be valuable in these transformations.

In asymmetric hydrogenation, a chiral metal complex, often containing rhodium or ruthenium, catalyzes the addition of hydrogen across a double bond (e.g., in ketones, imines, or olefins) with high enantioselectivity. The chiral ligand, derived from this compound, would create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product. acs.orgacs.org

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor such as isopropanol (B130326) or formic acid. nih.govnih.govnih.gov Ruthenium and iridium complexes bearing chiral diamine or amino alcohol ligands are commonly used for this purpose. A ligand synthesized from this compound could be employed in such catalytic systems for the reduction of a wide range of prochiral ketones and imines to their corresponding chiral alcohols and amines. researchgate.netresearchgate.netrsc.org The specific substitution pattern on the aromatic ring of the ligand may influence the catalyst's activity and the enantiomeric excess of the product. mdpi.comumn.edursc.org

| Reaction Type | Catalyst System (Analogous) | Substrate Example | Product Type |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphinamine | Acetophenone (B1666503) | Chiral Alcohol |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral Diamine | Prochiral Ketone | Chiral Alcohol |

| Asymmetric Transfer Hydrogenation | [Ir(Cp*)Cl₂]₂ / Chiral Amino Alcohol | Prochiral Imine | Chiral Amine |

Catalytic Role in Asymmetric C-C and C-X Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands derived from phenylethylamine analogues have been instrumental in the development of asymmetric versions of important cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. cam.ac.uknih.gov

In the context of the asymmetric Suzuki-Miyaura coupling, a palladium catalyst bearing a chiral phosphine (B1218219) ligand, potentially derived from this compound, could be used to couple an aryl halide with an aryl boronic acid to generate atropisomeric biaryls with high enantiopurity. beilstein-journals.orgresearchgate.netresearchgate.net The steric and electronic properties imparted by the bromo and methyl groups on the ligand could influence the efficiency and selectivity of the catalytic cycle. acs.orgnih.gov

Similarly, in the asymmetric Heck reaction, a palladium complex with a chiral ligand can catalyze the coupling of an aryl halide with an alkene to create a new stereocenter. rsc.orgnih.gov A ligand incorporating the this compound scaffold could provide the necessary chiral environment to control the stereochemical outcome of this reaction. uwindsor.caresearchgate.net The versatility of this approach allows for the synthesis of a wide range of complex chiral molecules.

| Reaction | Metal Catalyst (Analogous) | Chiral Ligand Type (Inferred) | Key Transformation |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Chiral Monophosphine | Aryl-Aryl Bond Formation |

| Heck Reaction | Pd₂(dba)₃ | Chiral Diphosphine | Aryl-Alkenyl Bond Formation |

Chiral Organocatalysis Utilizing this compound Derivatives

In addition to their use in metal-organic ligands, chiral primary amines and their derivatives have emerged as powerful organocatalysts, mediating a variety of asymmetric transformations without the need for a metal. rsc.orgcapes.gov.br this compound can serve as a precursor for the synthesis of such organocatalysts. rsc.orgnih.gov

For example, it can be derivatized into chiral primary amine salts or thioureas, which are known to catalyze asymmetric Michael additions, aldol reactions, and Mannich reactions. mdpi.comrsc.org The primary amine can react with an aldehyde or ketone to form a chiral enamine or iminium ion intermediate, which then reacts with a nucleophile in a highly stereocontrolled manner. The substituents on the phenyl ring of the catalyst can play a crucial role in tuning the catalyst's reactivity and selectivity through steric and electronic effects. nih.govbeilstein-journals.org

The development of organocatalysts from this compound would offer a metal-free alternative for the synthesis of enantioenriched compounds, contributing to the growing field of green chemistry. The modular nature of these catalysts allows for systematic modification of their structure to optimize performance for specific reactions.

| Organocatalyst Type (Inferred) | Reaction Type | Substrate Example | Product Type |

| Chiral Primary Amine Salt | Michael Addition | α,β-Unsaturated Ketone | γ-Keto Ester |

| Chiral Thiourea (B124793) | Aldol Reaction | Aldehyde and Ketone | β-Hydroxy Ketone |

| Chiral Diamine | Mannich Reaction | Aldehyde, Amine, and Ketone | β-Amino Ketone |

Derivatization and Functionalization Chemistry

Amine Functionalization Reactions

The primary amine group is a versatile functional handle that readily participates in reactions typical of nucleophilic nitrogen, including the formation of amides, sulfonamides, and carbamates, as well as alkylation pathways.

The nucleophilic nature of the primary amine in (R)-1-(2-bromo-5-methylphenyl)ethanamine allows for straightforward derivatization to form stable amide, sulfonamide, and carbamate (B1207046) linkages. These reactions are fundamental in organic synthesis for protecting the amine group or for constructing larger molecular frameworks.

Amide Formation: Acylation of the amine with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-substituted amides. This transformation is often used to protect the amine during subsequent reactions on the aromatic ring or to introduce specific acyl groups as part of a larger synthetic strategy.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. Sulfonamides are a key functional group in medicinal chemistry and are known for their chemical stability. bldpharm.com

Carbamate Formation: The amine can be converted into a carbamate, a common protecting group for amines. A notable example is the formation of the N-Boc derivative, tert-butyl ((R)-1-(2-bromo-5-methylphenyl)ethyl)carbamate, through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com The existence of this specific derivative confirms the viability of this pathway for protecting the amine, which is often a prerequisite for subsequent metal-catalyzed functionalization of the aryl bromide. google.comchemsynthesis.com

The table below summarizes these general transformations.

| Derivative Type | Reagent Class | General Structure of Product | Notes |

| Amide | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent | N-((R)-1-(2-bromo-5-methylphenyl)ethyl)amide | A stable functional group, often used as a protecting group. |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | N-((R)-1-(2-bromo-5-methylphenyl)ethyl)sulfonamide | Forms a highly stable linkage with distinct chemical properties. bldpharm.com |

| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) or other chloroformates (R-OCOCl) | tert-butyl ((R)-1-(2-bromo-5-methylphenyl)ethyl)carbamate | Commonly used for amine protection due to its stability and ease of removal under acidic conditions. google.com |

Further functionalization of the amine can be achieved through alkylation. As a primary amine, this compound can be converted into secondary or tertiary amines.

Direct Alkylation: Reaction with alkyl halides can lead to N-alkylation. However, this method can suffer from a lack of selectivity, often producing mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation.

Reductive Amination: A more controlled method for preparing secondary amines is reductive amination. chemsynthesis.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine. The imine is then reduced in situ using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary amine. This method is highly versatile and avoids the over-alkylation issues associated with direct alkylation. chemicalbook.comnih.gov

| Reaction Type | Reagents | Intermediate | Product Type |

| Direct Alkylation | Alkyl Halide (R-X) | N/A | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent | Imine | Secondary Amine |

Aromatic Ring Functionalization

The 2-bromo-5-methylphenyl ring offers several avenues for modification, primarily leveraging the bromine atom for cross-coupling reactions or exploring regioselective metalation.

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. For these reactions to proceed efficiently, the primary amine is typically protected, for instance as the Boc-carbamate, to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl compound or to introduce alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and tolerance of various functional groups, making it a powerful tool for derivatization. orgsyn.orggoogle.com The coupling of unprotected ortho-bromoanilines has been demonstrated, suggesting that under specific conditions, protection may not be required. orgsyn.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. It is a reliable method for introducing vinyl groups onto the aromatic ring. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. The reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid the homocoupling of the alkyne partner.

The table below outlines the general parameters for these cross-coupling reactions on an N-protected version of the substrate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, alkyl, or vinyl substituted derivative |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine (B1218219) ligand | Alkenyl-substituted derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted derivative |

The application of classical electrophilic aromatic substitution (EAS) to the ring of this compound is complex. The regiochemical outcome is dictated by the directing effects of the three existing substituents:

-CH(NH₂)CH₃ group: The amino group is strongly activating and ortho, para-directing.

-CH₃ group: Activating and ortho, para-directing.

-Br atom: Deactivating but ortho, para-directing.

The powerful activating effect of the amine would dominate, directing incoming electrophiles to the positions ortho and para to it (C6 and C4). However, many EAS reactions (e.g., nitration, sulfonation) require strong acids, which would protonate the primary amine to form an ammonium (-NH₃⁺) group. A protonated ammonium group is strongly deactivating and meta-directing. This would fundamentally alter the reactivity and regioselectivity of the ring, making predictable outcomes difficult. To achieve selective EAS, the amine would almost certainly need to be protected, for example as an amide, which is still an activating ortho, para-director but is less basic and more compatible with various reaction conditions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This method relies on a directing metalation group (DMG) to chelate a strong organolithium base, facilitating deprotonation at an adjacent ortho position.

For this compound, the primary amine itself is not a strong DMG. However, if derivatized into a more effective DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (-NHBoc), regioselective lithiation becomes feasible. Given the substitution pattern, a DMG at the ethylamine (B1201723) position would direct lithiation to the C6 position, which is the only available site ortho to the side chain. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would introduce a new substituent specifically at the C6 position, between the methyl group and the ethylamine side chain. This strategy offers a predictable way to synthesize polysubstituted derivatives that are not accessible through other methods.

Stereoselective Transformations at the Ethyl Side Chain of this compound

Currently, there is a notable lack of specific, publicly available scientific literature detailing stereoselective transformations occurring directly at the ethyl side chain of this compound. While the broader class of chiral benzylic amines, such as 1-phenylethylamine, is extensively utilized in asymmetric synthesis, specific research focusing on the derivatization and functionalization of the ethyl group of this particular compound is not readily found in prominent chemical databases and scholarly articles. nih.govnih.gov

The primary role of this compound in documented research appears to be as a chiral building block or a precursor for more complex molecules. In these synthetic applications, the amine functionality is typically the reactive center, used to introduce chirality into a target molecule. The ethyl side chain, in these contexts, often remains unmodified.

General methodologies for the stereoselective functionalization of side chains in chiral benzylic amines have been developed. These can include diastereoselective alkylations of N-acylated derivatives or stereocontrolled oxidations and reductions. However, the application of these methods to this compound, along with the corresponding reaction conditions, yields, and stereochemical outcomes, has not been specifically reported.

The scientific community continues to explore the vast potential of chiral amines in stereoselective synthesis. nih.gov Future research may yet elucidate the specific reactivity of the ethyl side chain of this compound, unlocking new pathways for the synthesis of novel chiral compounds. At present, however, detailed research findings and data tables for such transformations are not available.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms Involving (R)-1-(2-Bromo-5-methylphenyl)ethanamine

The chemical reactivity of this compound is centered around the nucleophilic amino group and the chiral benzylic position, making it a valuable intermediate in asymmetric synthesis. Mechanistic studies, often employing a combination of experimental and computational methods, are crucial for understanding and optimizing reactions involving this compound. A common reaction for chiral benzylic amines is nucleophilic substitution, where the amine acts as a nucleophile.

Consider a representative SN2 reaction where the amine displaces a leaving group from an alkyl halide. The nitrogen atom's lone pair of electrons initiates the attack on the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. The stereochemistry at the chiral center of this compound influences the diastereoselectivity of such reactions, a key aspect explored in mechanistic investigations.

Another important class of reactions is oxidation at the benzylic C-H bond. These reactions can proceed through various mechanisms, including hydride transfer or radical pathways, depending on the oxidant used. ias.ac.in For instance, oxidation by permanganate (B83412) often involves a hydride transfer in the rate-determining step. ias.ac.in

The identification of transient species such as intermediates and transition states is fundamental to elucidating a reaction mechanism. In many reactions of amines, protonation of the nitrogen atom can lead to the formation of an ammonium (B1175870) salt, which can alter the compound's reactivity.

In the context of an SN2 reaction with an alkyl halide (e.g., methyl iodide), the reaction proceeds through a five-coordinate transition state. In this transition state, the nitrogen atom of this compound and the leaving group (iodide) are both partially bonded to the carbon atom of the methyl iodide. The geometry of this transition state determines the stereochemical outcome of the reaction.

For an E2 elimination reaction, where a protonated derivative of the amine might act as a leaving group, the transition state involves the simultaneous breaking of a C-H bond and the C-N bond, and the formation of a C=C double bond. libretexts.org The conformational arrangement of the molecule in the transition state is crucial for determining the regioselectivity and stereoselectivity of the elimination.

Below is a table of hypothetical key intermediates and transition states for reactions involving this compound.

| Species Type | Reaction Type | Description |

| Transition State | SN2 Alkylation | A five-coordinate carbon center with partial bonds to the incoming amine nitrogen and the departing leaving group. |

| Intermediate | Protonated Amine | An ammonium cation formed by the reaction of the amine with an acid. |

| Transition State | E2 Elimination | A concerted state where a base removes a proton, a double bond forms, and the amine leaving group departs. |

| Intermediate | Iminium Ion | Formed during oxidation reactions, characterized by a C=N double bond. |

Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in the oxidation of a benzylic amine where the benzylic C-H bond is cleaved in the slow step, a significant primary KIE (kH/kD) would be expected. ias.ac.in Values for kH/kD are typically in the range of 2-8 for C-H bond cleavage. libretexts.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and can provide information about changes in hybridization at the labeled position. For instance, a change from sp3 to sp2 hybridization at a carbon atom adjacent to the reaction center can result in a small, normal KIE (kH/kD > 1). wikipedia.org

The following table presents hypothetical KIE data for a proposed oxidation reaction of this compound, where the benzylic C-H bond is broken in the rate-determining step.

| Isotopically Labeled Position | Reaction Type | Observed kH/kD | Interpretation |

| Benzylic C-H | Oxidation | 5.8 | Primary KIE, indicating C-H bond cleavage in the rate-determining step. |

| Amine N-H | Oxidation | 1.1 | Secondary KIE, suggesting minimal change in the bonding environment of the N-H bond in the transition state. |

| Ortho-Aromatic C-H | Oxidation | 1.0 | No significant KIE, indicating the aromatic C-H bonds are not involved in the rate-determining step. |

Theoretical and Computational Modeling

Computational chemistry provides invaluable insights into the properties and reactivity of molecules like this compound at the atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to model various aspects of the molecule's behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net DFT calculations can be used to determine the most stable conformation (geometry) of this compound by finding the minimum energy arrangement of its atoms. Conformational analysis of related phenylethylamines has shown that they can exist in both extended and folded conformations. nih.govnih.gov

DFT also provides information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The following table shows hypothetical data from a DFT calculation on this compound at the B3LYP/6-31G* level of theory.

| Property | Calculated Value |

| Optimized Geometry | |

| C-N Bond Length | 1.46 Å |

| C-Br Bond Length | 1.91 Å |

| C-C-N Bond Angle | 112.5° |

| Electronic Properties | |

| HOMO Energy | -8.9 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.4 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nsf.gov For this compound, MD simulations can provide a detailed picture of how it behaves in different solvents, which is crucial for understanding its reactivity in solution.

These simulations can reveal the preferred conformations of the molecule in a particular solvent and how the solvent molecules arrange themselves around the solute. nih.gov This is particularly important for understanding reactions in solution, as the solvent can stabilize or destabilize transition states and intermediates. For example, a polar solvent would be expected to stabilize a charged intermediate. The solvent accessible surface area (SASA) is a measure of the part of the molecule that is accessible to the solvent and can be calculated from MD simulations. nsf.gov

Below is a table of hypothetical results from an MD simulation of this compound in a water box.

| Parameter | Simulated Result |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

| Radial Distribution Function (g(r)) of water around Nitrogen | Peak at 2.8 Å |

| Predominant Conformation in Water | Extended |

| Number of Hydrogen Bonds with Water | Average of 3.5 |

Computational methods can be used to predict the stability of this compound and its spectroscopic properties, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The stability of aromatic amines can be influenced by various factors, including their electronic properties and susceptibility to oxidation. lhasalimited.orgnih.gov

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. researchgate.net Similarly, the chemical shifts in the NMR spectrum can be calculated, providing a theoretical spectrum that can be compared with experimental data to confirm the structure of the molecule. nih.gov These predictions are valuable for identifying the compound and for understanding how its structure relates to its spectroscopic features.

The following table presents hypothetical predicted spectroscopic data for this compound.

| Spectroscopic Property | Predicted Value |

| IR Vibrational Frequencies | |

| N-H Stretch | 3350 cm⁻¹ |

| C-H (Aromatic) Stretch | 3050 cm⁻¹ |

| C-Br Stretch | 650 cm⁻¹ |

| ¹³C NMR Chemical Shifts | |

| Carbonyl (hypothetical derivative) | Not Applicable |

| C-Br | 115 ppm |

| C-N | 55 ppm |

| ¹H NMR Chemical Shifts | |

| N-H | 1.8 ppm |

| C-H (benzylic) | 4.1 ppm |

| CH₃ | 2.3 ppm |

Advanced Spectroscopic and Structural Analysis

High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules in solution. For (R)-1-(2-Bromo-5-methylphenyl)ethanamine, ¹H and ¹³C NMR would provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display a complex pattern due to the three non-equivalent protons on the substituted phenyl ring. The proton ortho to the bromine (C6-H) would likely appear as a doublet, the proton between the bromo and methyl groups (C3-H) as a doublet of doublets, and the proton ortho to the ethylamine (B1201723) group (C4-H) as another doublet. The methyl group on the ring would present a sharp singlet. The ethylamine side chain would exhibit an AX₃ pattern, with the methine proton (CH) appearing as a quartet and the methyl protons (CH₃) as a doublet. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for all nine carbon atoms. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the carbon atom bonded to the bromine (C2) would be significantly shifted.

Conformational Analysis: The conformational preferences of phenethylamines, involving rotation around the Cα-Cβ bond, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. Studies on similar phenethylamines have identified two primary conformations: a gauche (folded) arrangement, where the amine group is oriented towards the aromatic ring, and an anti (extended) arrangement. nih.gov The gauche conformer can be stabilized by a weak N-H···π interaction between the amino group and the electron-rich aromatic ring. nih.gov NOE experiments would reveal through-space proximities between the amine protons and the aromatic protons, allowing for the determination of the predominant conformation in a given solvent.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ar-C1 | - | - | ~142-145 |

| Ar-C2 (C-Br) | - | - | ~120-123 |

| Ar-C3 | ~7.3-7.4 | d | ~130-132 |

| Ar-C4 | ~7.0-7.1 | dd | ~128-130 |

| Ar-C5 (C-CH₃) | - | - | ~137-139 |

| Ar-C6 | ~7.4-7.5 | d | ~127-129 |

| Side-chain CH | ~4.1-4.3 | q | ~50-53 |

| Side-chain CH₃ | ~1.4-1.5 | d | ~23-25 |

| Ring-CH₃ | ~2.3-2.4 | s | ~20-22 |

| NH₂ | ~1.5-2.5 | br s | - |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and torsional angles with very high accuracy.

For this compound, a crystal structure would confirm the absolute configuration of the chiral center as (R). It would also reveal the preferred conformation adopted by the molecule in the crystal lattice, which may differ from the solution-state conformation due to packing forces and intermolecular interactions. Key structural parameters that would be determined include the C-Br, C-N, and various C-C bond lengths.

Furthermore, the analysis would elucidate the nature of intermolecular interactions that dictate the crystal packing. The primary amine group is capable of acting as a hydrogen bond donor. It is expected that the crystal structure would feature a network of intermolecular N-H···N hydrogen bonds, linking adjacent molecules into chains or more complex three-dimensional arrays. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material.

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) defining the repeating unit of the crystal. |

| Space Group | Symmetry operations of the crystal lattice. |

| Atomic Coordinates | Precise x, y, z coordinates for each non-hydrogen atom. |

| Bond Lengths & Angles | Exact intramolecular distances (e.g., C-C, C-N, C-Br) and angles. |

| Torsional Angles | Dihedral angles defining the molecular conformation. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds and other non-covalent contacts. |

| Absolute Stereochemistry | Unambiguous confirmation of the (R) configuration at the chiral center. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₉H₁₂BrN, the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its chemical formula.

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecule. For phenethylamine (B48288) derivatives, fragmentation is often induced by collision-induced dissociation (CID). nih.gov The most common fragmentation pathway for primary phenethylamines involves the cleavage of the Cα-Cβ bond (β-cleavage). mdpi.com This would result in the loss of the methyl group and the formation of a stable iminium ion.

Another significant fragmentation route is the cleavage of the bond between the α-carbon and the nitrogen atom (α-cleavage), which for phenethylamines lacking a β-hydroxy group, typically leads to the formation of a fragment ion with a spiro[2.5]octadienylium motif. nih.govresearchgate.net In the case of this compound, the major fragmentation pathway is expected to be the β-cleavage, leading to the formation of the 2-bromo-5-methylbenzyl cation.

| Ion | Predicted Exact Mass (m/z) | Formula | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | 229.0226 / 231.0206 | C₉H₁₃BrN⁺ | Protonated molecular ion (showing Br isotope pattern) |

| Fragment 1 | 214.0000 / 216.0000 | C₈H₁₀BrN⁺ | Loss of CH₃ radical (β-cleavage) |

| Fragment 2 | 198.9862 / 200.9842 | C₈H₈Br⁺ | Loss of NH₃ from [M+H]⁺ |

| Fragment 3 | 184.9709 / 186.9689 | C₇H₆Br⁺ | Formation of 2-bromo-5-methylbenzyl cation via α-cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govspectroscopyonline.com The techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound. A detailed vibrational analysis of the structurally related 2-bromo-4-methyl-phenylamine provides a strong basis for assigning the spectral bands of the target molecule. nih.gov

Key Vibrational Modes:

N-H Vibrations: The primary amine group will give rise to characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. core.ac.uk In the solid state or in concentrated solutions, the positions of these bands are sensitive to hydrogen bonding. The formation of intermolecular N-H···N hydrogen bonds would cause a red shift (shift to lower wavenumber) and broadening of these bands compared to the gas phase or dilute solutions. researchgate.net

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C and C-C Vibrations: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The NH₂ scissoring mode is expected around 1590-1650 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

The combination of FT-IR and Raman spectra would allow for a complete assignment of the fundamental vibrational modes, confirming the presence of all key functional groups and offering insights into the intermolecular forces governing the molecule's condensed-phase structure.

| Vibrational Mode | Predicted FT-IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (broad due to H-bonding) | 3300 - 3500 |

| Aromatic C-H Stretch | 3010 - 3100 | 3010 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 (strong) |

| N-H Bending (Scissoring) | 1590 - 1650 | 1590 - 1650 |

| Aromatic C=C Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| CH₃ Bending | 1370 - 1470 | 1370 - 1470 |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 |

| C-Br Stretch | 500 - 650 | 500 - 650 (strong) |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The industrial production of chiral amines has traditionally relied on methods that are often lengthy, energy-intensive, and generate significant waste. openaccessgovernment.org Consequently, a major thrust of current research is the development of more sustainable and efficient synthetic pathways. For (R)-1-(2-Bromo-5-methylphenyl)ethanamine, future efforts are likely to concentrate on green chemistry principles, emphasizing atom economy and the use of renewable resources and biocatalysis. openaccessgovernment.orgacs.org

Key strategies for improving the synthesis of chiral amines include:

Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing α-chiral amines. nih.govacs.org Future research will likely focus on developing novel transition-metal catalysts with chiral ligands that can achieve high enantioselectivity and turnover numbers for the synthesis of this compound from its corresponding imine precursor. This "green" strategy minimizes waste as it involves the addition of a hydrogen molecule as the only reagent. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.gov The use of biocatalysts, such as ω-transaminases (ω-TAs), has already been implemented on an industrial scale for the production of other chiral amines like sitagliptin. wiley.com These enzymes can convert a ketone precursor directly into the desired (R)-amine with high enantiomeric excess. nih.govhims-biocat.eu Future work will involve engineering more robust and substrate-specific transaminases or other enzymes like amine dehydrogenases (AmDHs) for the efficient synthesis of this compound. nih.govhims-biocat.eu

Reductive Amination: Catalytic asymmetric reductive amination of the corresponding ketone (2-bromo-5-methylacetophenone) is another promising route. This involves the in-situ formation of an imine followed by its asymmetric reduction. Advances in this area focus on developing catalysts that can perform this transformation efficiently in one pot, using environmentally benign reducing agents. nih.gov

| Synthetic Route | Key Advantages | Areas for Future Research |

|---|---|---|

| Asymmetric Hydrogenation | High atom economy, minimal waste. acs.org | Development of more active and selective non-precious metal catalysts. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, sustainable. nih.gov | Enzyme engineering for broader substrate scope and improved stability. nih.gov |

| Asymmetric Reductive Amination | One-pot procedure from readily available ketones. nih.gov | Discovery of efficient catalysts for direct amination using ammonia. |

Exploration of Novel Catalytic Systems Based on the Chiral Amine Scaffold

Chiral amines are not only synthetic targets but also serve as crucial components of catalytic systems. acs.org They can function as organocatalysts themselves or act as chiral ligands for metal-based catalysts. rsc.org The structure of this compound, featuring a primary amine on a stereogenic center and a substituted aromatic ring, makes it an attractive scaffold for developing new catalysts.

Future research directions include:

Organocatalysis: Primary amines can catalyze a variety of asymmetric transformations, such as Michael additions, Mannich reactions, and aldol (B89426) reactions, through the formation of enamine or iminium ion intermediates. rsc.orgalfachemic.com The this compound scaffold could be modified to enhance its catalytic activity and selectivity for specific reactions.

Chiral Ligands for Transition Metals: The amine group can coordinate to transition metals, and when part of a chiral molecule, it can create a chiral environment around the metal center. This is fundamental to asymmetric catalysis. nih.gov The bromo- and methyl-substituents on the phenyl ring of this compound offer sites for further functionalization to create bidentate or polydentate ligands. These new ligands could be screened in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and aminations.

Bifunctional Catalysis: The amine can act as a basic site, while other functionalities can be introduced to the molecule to provide an acidic or hydrogen-bond-donating site. Such bifunctional catalysts, where both parts of the catalyst interact with the substrates, can achieve very high levels of stereocontrol. alfachemic.com For example, a thiourea (B124793) group could be appended to the aromatic ring to create a chiral amine-thiourea bifunctional catalyst. alfachemic.com

| Catalyst Type | Mode of Action | Potential Asymmetric Reactions |

|---|---|---|

| Organocatalyst | Enamine/Iminium ion formation. alfachemic.com | Michael Addition, Mannich Reaction, Aldol Reaction. alfachemic.com |

| Chiral Ligand | Coordination to a metal center to create a chiral environment. nih.gov | Asymmetric Hydrogenation, Cross-Coupling Reactions. |

| Bifunctional Catalyst | Simultaneous activation of nucleophile and electrophile. alfachemic.com | Aza-Henry Reaction, Morita-Baylis-Hillman Reaction. |

Integration with Advanced Analytical Techniques for Real-Time Monitoring

To develop more efficient synthetic routes and to better understand catalytic mechanisms, advanced analytical techniques that allow for real-time reaction monitoring are crucial. wiley.com The application of Process Analytical Technology (PAT) is becoming increasingly important in chemical synthesis.

Emerging trends in this area include:

Operando Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy can be used to monitor reactions in situ under actual process conditions. wiley.com This provides valuable kinetic and mechanistic data without the need for sampling, leading to a more profound understanding of the reaction dynamics involved in the synthesis or application of this compound.

Real-Time Mass Spectrometry: Techniques such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) allow for the direct and quantitative monitoring of reaction progress, even in heterogeneous mixtures. nih.gov This can accelerate the optimization of reaction conditions and facilitate high-throughput screening of new catalysts based on the chiral amine scaffold.

Chiral Separation Techniques: The development of faster and more efficient chiral separation methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC), is essential for accurately determining the enantiomeric purity of this compound and the products of reactions it catalyzes. mdpi.com The integration of these techniques into online monitoring systems will be a key area of future development.

Potential in Advanced Materials Science (e.g., chiral polymers, metal-organic frameworks)

The unique stereochemical properties of this compound make it a promising candidate for incorporation into advanced materials, imparting chirality from the molecular to the macroscopic level.

Chiral Polymers: This chiral amine can be used as a monomer or a chiral directing agent in the synthesis of chiral polymers. For instance, it could be incorporated into polythiophenes or other conjugated polymers to induce a helical structure, leading to materials with interesting chiroptical properties, such as circularly polarized luminescence, which have applications in displays and sensing. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netacs.org By using a chiral ligand derived from this compound, it is possible to construct homochiral MOFs. frontiersin.org These chiral MOFs are highly sought after for applications in enantioselective separations (chiral chromatography), asymmetric catalysis, and chiral sensing. researchgate.netacs.orgacs.org The porous and well-defined structure of MOFs can provide a unique environment for stereoselective interactions and reactions. nih.gov

| Material Class | Role of the Chiral Amine | Potential Applications |

|---|---|---|

| Chiral Polymers | Chiral monomer or side-chain. | Chiroptical devices, enantioselective sensors, asymmetric catalysis. |

| Metal-Organic Frameworks (MOFs) | Chiral organic linker. frontiersin.org | Enantioselective separation, heterogeneous asymmetric catalysis, chiral recognition. researchgate.netacs.org |

Q & A

Q. What are the established synthetic routes for (R)-1-(2-Bromo-5-methylphenyl)ethanamine, and how are key parameters optimized?

The synthesis typically involves bromination of a pre-functionalized aromatic precursor followed by chiral resolution or asymmetric amine formation. For example:

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) on a methyl-substituted phenylacetamide precursor.

- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) to separate enantiomers via diastereomeric salt crystallization .

- Asymmetric Catalysis : Transition metal-catalyzed reductive amination with chiral ligands (e.g., BINAP) to directly yield the (R)-enantiomer .

Optimization Parameters : - Temperature control during bromination to avoid over-substitution.

- Solvent polarity in chiral resolution to enhance diastereomer solubility differences.

Q. Which spectroscopic and analytical methods are critical for confirming the structure and enantiomeric purity of this compound?

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine and methyl group positions) and amine proton environment .